N-(Azido-PEG3)-N-bis(PEG4-Boc)
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Overview
Description
N-(Azido-PEG3)-N-bis(PEG4-Boc): is a polyethylene glycol (PEG)-based proteolysis targeting chimeric (PROTAC) linker. It is widely used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system . This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce PEG chains.
Boc Protection: The final step involves the protection of the terminal amine groups with tert-butyloxycarbonyl (Boc) groups to yield the final product.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-(Azido-PEG3)-N-bis(PEG4-Boc) undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAc: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No additional catalysts are required, making it suitable for biological applications.
Major Products: The major products formed from these reactions are triazole-linked compounds, which are valuable in various chemical and biological applications .
Scientific Research Applications
N-(Azido-PEG3)-N-bis(PEG4-Boc) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Azido-PEG3)-N-bis(PEG4-Boc) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The azide group in N-(Azido-PEG3)-N-bis(PEG4-Boc) allows for efficient conjugation with alkyne-containing molecules, facilitating the formation of PROTACs .
Comparison with Similar Compounds
N-(Azido-PEG3)-N-Boc-PEG4-Boc: Another PEG-based PROTAC linker with similar properties.
N-(Azido-PEG4)-N-Boc-PEG4-Boc: A variant with a longer PEG chain, offering different solubility and biocompatibility characteristics.
N-(Azido-PEG2)-N-Boc-PEG4-Boc: A shorter PEG chain variant, providing different linker flexibility and reactivity.
Uniqueness: N-(Azido-PEG3)-N-bis(PEG4-Boc) is unique due to its balanced PEG chain length, which offers optimal solubility, biocompatibility, and reactivity for a wide range of applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N4O15/c1-37(2,3)56-35(43)7-13-45-19-25-51-31-33-54-29-23-49-17-11-42(10-16-48-22-28-53-27-21-47-15-9-40-41-39)12-18-50-24-30-55-34-32-52-26-20-46-14-8-36(44)57-38(4,5)6/h7-34H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNIRASVYTYNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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